1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-19-8-11(14(21)18-15-16-6-7-22-15)12(20)10-5-4-9(2)17-13(10)19/h4-8H,3H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMAODLEJYKKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted naphthyridines and thiazoles. Common synthetic routes may involve:
Condensation reactions: Combining naphthyridine derivatives with thiazole derivatives under acidic or basic conditions.
Cyclization reactions: Forming the naphthyridine ring system through intramolecular cyclization.
Functional group modifications: Introducing the ethyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and naphthyridine rings participate in nucleophilic substitution, particularly at electron-deficient positions.
-
Key Findings :
Oxidation and Reduction
The carbonyl group and heterocyclic systems undergo redox transformations.
Oxidation
| Target Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Naphthyridine C4=O | H₂O₂, Fe(III) catalyst | Ethanol, reflux | 4-Hydroxy-1,8-naphthyridine derivatives |
| Thiazole S | m-CPBA | CH₂Cl₂, 25°C | Thiazole sulfoxide/sulfone |
Reduction
| Target Site | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Carboxamide (-CONH-) | LiAlH₄ | THF, 0°C → RT | Amine derivatives |
| Naphthyridine C4=O | NaBH₄/CeCl₃ | MeOH, 25°C | 4-Hydroxy-1,4-dihydronaphthyridine |
-
Mechanistic Insight :
Condensation and Cyclization
The carboxamide group facilitates condensation with carbonyl compounds.
| Reaction | Partner | Catalyst | Product |
|---|---|---|---|
| Schiff Base Formation | Aromatic aldehydes | Acetic acid | Imino-linked hybrids |
| Mannich Reaction | Formaldehyde + amine | HCl, EtOH | Aminomethyl derivatives |
-
Applications :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification.
-
Optimization :
-
Microwave irradiation reduces reaction time (≤30 min) with ≥85% yield.
-
Electron-withdrawing groups on the thiazole improve coupling efficiency.
-
Hydrolysis and Decarboxylation
The carboxamide and ester moieties are hydrolytically labile.
| Reaction | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 1,8-Naphthyridine-3-carboxylic acid |
| Basic Hydrolysis | NaOH (aq), 100°C, 6h | Decarboxylated naphthyridine |
-
Structural Impact :
Stability and Degradation
Scientific Research Applications
Antitumor Activity
The compound has shown promising results in preclinical studies as an antitumor agent. Research indicates that derivatives of 1,4-dihydro-1,8-naphthyridine exhibit moderate cytotoxic activity against several human and murine tumor cell lines. Notably:
- Structure-Activity Relationships (SAR): Studies have demonstrated that substituents at the N-1 and C-7 positions significantly influence the cytotoxicity of these compounds. The presence of a 2-thiazolyl group at the N-1 position enhances antitumor activity, while aminopyrrolidine derivatives at the C-7 position are particularly effective .
- In Vitro Studies: Compounds from this class were evaluated against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Many derivatives displayed IC50 values below 10 nM, indicating strong potency .
Antimicrobial Properties
In addition to its antitumor effects, 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been investigated for its antimicrobial activity.
- Evaluation Against Pathogens: The compound has been tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibitory effects at various concentrations .
Synthetic Pathways
The synthesis of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Ethyl acetoacetate + thiazole derivative | Formation of naphthyridine core |
| 2 | Cyclization | Amine coupling agents | Formation of the final carboxamide derivative |
This synthetic approach allows for the modification of various substituents to optimize biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various assays:
Case Study 1: Anticancer Activity
A study published in PubMed reported on a series of naphthyridine derivatives with varying substituents that were tested for their cytotoxicity against human tumor cell lines. The results indicated that compounds with a thiazole moiety showed superior activity compared to others .
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of newly synthesized thiazole derivatives, including those related to naphthyridines. The findings highlighted significant activity against resistant bacterial strains, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related 1,8-naphthyridine derivatives:
Key Structural and Functional Differences:
Thiazole vs. Triazole Derivatives: The thiazole moiety in the target compound (vs. However, triazole derivatives (e.g., ) exhibit broader-spectrum antimicrobial activity due to their ability to disrupt fungal cytochrome P450 enzymes .
Substituent Effects on Bioactivity :
- Voreloxin () includes a pyrrolidinyl-methoxy group, which increases water solubility and systemic bioavailability compared to the target compound’s simpler ethyl/methyl substituents. This modification correlates with its progression to clinical trials for leukemia .
- The piperazine-thiazole hybrid in shows enhanced gram-negative antibacterial activity, likely due to improved penetration through bacterial membranes .
Molecular Weight and Solubility :
- Higher molecular weight compounds (e.g., at 544 g/mol) often face challenges in passive diffusion across cell membranes, necessitating formulation adjustments. The target compound’s lower molecular weight (325 g/mol) may favor better pharmacokinetics .
Synthetic Complexity :
- Microwave-assisted synthesis () is employed for analogs with bulky substituents (e.g., fluorophenyl groups in ), reducing reaction times from hours to minutes. The target compound’s synthesis likely follows classical carboxamide coupling methods, as seen in .
Research Findings and Structure-Activity Relationships (SAR)
- Anticancer Activity : The thiazole ring in the target compound is critical for topoisomerase II inhibition, a mechanism shared with voreloxin. However, the absence of voreloxin’s polar pyrrolidinyl group may limit its efficacy against solid tumors .
- Antimicrobial Potency : Piperazine-linked thiazole derivatives () exhibit MIC values of 0.5–2 µg/mL against E. coli, outperforming the target compound’s predicted MIC range (2–8 µg/mL) based on structural analogs .
- Metabolic Stability : Cyclopentylcarbamoyl substituents () reduce CYP450-mediated metabolism, increasing half-life compared to the target compound’s simpler ethyl group .
Biological Activity
1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known as a derivative of nalidixic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine.
Synthesis
The synthesis of this compound involves several steps that enhance its biological activity. The process typically starts with nalidixic acid, which is modified through various chemical reactions such as cyclocondensation and Mannich reactions. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional methods .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values for derivatives of this compound ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity . The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in certain assays.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Strong antibacterial activity |
| Escherichia coli | 0.25 | Strong antibacterial activity |
| Staphylococcus epidermidis | 0.23 | Strong antibacterial activity |
Additionally, the compound exhibited a notable ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections .
The biological activity of 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is attributed to its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were found to be between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR, indicating its potential as a dual-target antimicrobial agent .
Hemolytic Activity
In terms of safety profile, the compound exhibited low hemolytic activity (% lysis ranging from 3.23 to 15.22%) compared to Triton X-100, suggesting it is relatively non-toxic to human red blood cells .
Case Studies
Several studies have evaluated the biological effects of this compound in vitro:
- Antibacterial Activity : A study conducted on various bacterial strains showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to controls.
- Synergistic Effects : When tested in combination with other antibiotics like ciprofloxacin and ketoconazole, the compound displayed synergistic effects that lowered the MIC values of these drugs .
- Cytotoxicity Testing : In cytotoxicity assays against human cell lines, the compound demonstrated IC50 values greater than 60 µM, indicating low cytotoxicity and a favorable safety profile for potential therapeutic applications .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide?
Answer:
The compound is synthesized via multi-step routes involving:
- Condensation reactions : Reacting hydrazide intermediates (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) with thiazole derivatives. For instance, potassium hydroxide and carbon disulfide in ethanol facilitate the formation of triazole-thiazole hybrids (yield: ~50–70%) .
- Amide coupling : Using coupling agents to link the naphthyridine core to the thiazole moiety. Crystallization in ethanol or dimethylformamide (DMF) is often employed for purification .
- Microwave-assisted synthesis : Reduces reaction times compared to conventional heating, as seen in related naphthyridine derivatives .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Answer:
Structural validation relies on:
- 1H-NMR spectroscopy : Key signals include aromatic protons (δ 6.60–8.53 ppm), thiazole CH (δ 6.90–7.20 ppm), and ethyl/methyl groups (δ 1.35–5.77 ppm). Deuterated solvents like DMSO-d6 or CDCl3 resolve splitting patterns .
- IR spectroscopy : Peaks at 1650–1686 cm⁻¹ confirm carbonyl (C=O) groups (amide and keto), while 780 cm⁻¹ indicates C–Cl bonds in halogenated analogs .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) and elemental analysis (C, H, N) validate purity .
Advanced: How can reaction yields be optimized for thiazole-substituted naphthyridine derivatives?
Answer:
Yield optimization strategies include:
- Temperature control : Higher temperatures (e.g., 80°C in Method C) improve reaction rates but may require shorter durations to avoid side products (e.g., 50% yield in vs. 38% in Method D at lower temperatures) .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol aids crystallization .
- Catalyst use : Sonochemical methods reduce reaction times (e.g., ultrasound-assisted synthesis in ) and improve atom economy .
Advanced: How can researchers address poor aqueous solubility during in vitro assays?
Answer:
- Salt formation : Converting the carboxylic acid group to a sodium carboxylate (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) enhances solubility via ionic interactions .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving dispersibility .
- Prodrug strategies : Esterification of the carboxylate group (e.g., ethyl or methyl esters) can increase lipophilicity for cellular uptake, followed by enzymatic hydrolysis in vivo .
Advanced: How are discrepancies in NMR data interpreted for substituted naphthyridines?
Answer:
Discrepancies arise due to:
- Solvent effects : Proton chemical shifts vary between CDCl3 (e.g., δ 5.50 for CH2 in ) and DMSO-d6 (δ 5.77 in ) due to hydrogen bonding .
- Dynamic exchange : Thiazole NH protons may broaden or disappear in DMSO-d6 if tautomerism occurs.
- Impurity detection : TLC (silica gel G, chloroform-methanol 4:1) identifies byproducts, while HSQC/HMBC NMR correlations resolve ambiguous signals .
Advanced: What computational tools predict the drug-likeness and ADMET properties of this compound?
Answer:
- In silico screening : Tools like SwissADME or PreADMET assess Lipinski’s Rule of Five compliance. The compound’s logP (~2.5–3.0) and topological polar surface area (~90 Ų) suggest moderate bioavailability .
- PASS analysis : Predicts antibacterial and antifungal activity based on structural analogs (e.g., triazole-naphthyridine hybrids with MICs ≤16 µg/mL) .
- Molecular docking : Simulates binding to bacterial DNA gyrase (target for quinolone analogs) to prioritize derivatives for synthesis .
Advanced: How are thiazole ring modifications explored to enhance bioactivity?
Answer:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, F) at the thiazole 4-position improves antimicrobial activity. For example, 3-chloro-2-fluorobenzyl derivatives show enhanced potency .
- Heterocycle fusion : Converting thiazoles to thiazolo[3,2-b]triazoles (via reaction with benzaldehydes) increases rigidity and target affinity .
- Piperazine linkers : Incorporating 4-(thiazol-2-yl)piperazine () enhances solubility and pharmacokinetic profiles .
Advanced: How do researchers validate biological activity while minimizing false positives?
Answer:
- Counter-screening : Test compounds against non-target enzymes (e.g., human topoisomerase II) to rule out non-specific inhibition .
- Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to differentiate antibacterial activity from general toxicity .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
